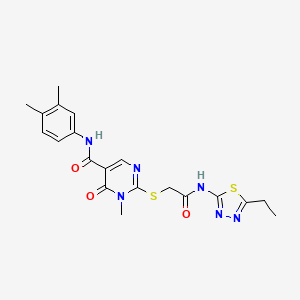
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that incorporates various pharmacologically relevant moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various fields, including antimicrobial and anti-inflammatory research.
Chemical Structure
The compound features several key structural components:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties.
- Dihydropyrimidine Moiety : Often associated with cardiovascular and neuroprotective effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial activity. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values showing promising results compared to standard antibiotics like streptomycin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | |
| Compound B | E. coli | 62.5 | |
| Compound C | B. cereus | 47.5 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known COX inhibitors. The presence of the dihydropyrimidine structure may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies indicate that derivatives with similar structures exhibit moderate to high selectivity for COX-II over COX-I, suggesting a favorable therapeutic profile .
Study on Thiadiazole Derivatives
A recent study investigated a series of thiadiazole derivatives for their biological activity. Among these derivatives, those substituted with aromatic groups showed significant antibacterial and antifungal properties. The study utilized in vitro assays to determine the efficacy of these compounds against a range of pathogens .
Research on Dihydropyrimidine Compounds
Another research effort focused on dihydropyrimidine derivatives and their pharmacological activities. The findings indicated that modifications at specific positions on the dihydropyrimidine ring could enhance biological activity, particularly against inflammatory pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds targeting COX enzymes can reduce the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Wall Synthesis : The thiadiazole moiety may interfere with bacterial cell wall integrity.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-5-16-24-25-19(31-16)23-15(27)10-30-20-21-9-14(18(29)26(20)4)17(28)22-13-7-6-11(2)12(3)8-13/h6-9H,5,10H2,1-4H3,(H,22,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXWIGRCGAKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














